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Compound of Interest

Compound Name: Disperse orange 3

Cat. No.: B124953

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
monoazo dye, Disperse Orange 3 (C.l. 11005; CAS 730-40-5). The document details
ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance
(NMR) spectroscopic characteristics, offering valuable data for identification, characterization,

and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Vis, FT-IR, and
NMR spectroscopy for Disperse Orange 3.

Table 1: UV-Vis Spectroscopic Data

The electronic absorption spectrum of Disperse Orange 3 is characterized by an intense band
in the visible region, attributed to a 1t-11* electronic transition within the conjugated azo system.
The position of the maximum absorption wavelength (Amax) is sensitive to solvent polarity.
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Molar Extinction

Solvent Amax (nm) Coefficient (emax) Reference
(M—*cm™?)

Tetrahydrofuran 443 Not Reported [1]

Ethanol 443 1.35 x 10% [1]

Dimethylsulfoxide 474 Not Reported [1]

Cyclohexane 398 Not Reported [1]

General 415 Not Reported [2][3]

Table 2: FT-IR Spectroscopic Data (Predicted/Typical)

A definitive, peer-reviewed list of FT-IR peak assignments for Disperse Orange 3 is not readily
available. However, based on its known structure—containing amino, nitro, and azo functional
groups on a disubstituted aromatic framework—the following table presents the expected
characteristic vibrational frequencies. These are derived from standard correlation tables and
spectra of its precursors, 4-nitroaniline and aniline.[4][5][6][7][8]
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
) N-H Asymmetric & ) )
3450 - 3300 Medium-Strong ) ) Primary Amine (-NH-2)
Symmetric Stretching
3100 - 3000 Medium C-H Stretching Aromatic Ring
N-H Bending ] )
1640 - 1620 Strong ) ) Primary Amine (-NHz2)
(Scissoring)
1600 - 1585 Medium-Strong C=C Stretching Aromatic Ring
N=0 Asymmetric )
1550 - 1500 Strong ) Nitro Group (-NOz2)
Stretching
1500 - 1475 Medium-Strong N=N Stretching Azo Group (-N=N-)
1500 - 1400 Medium C=C Stretching Aromatic Ring
N=0O Symmetric )
1350 - 1330 Strong i Nitro Group (-NOz2)
Stretching
1300 - 1250 Strong C-N Stretching Aromatic Amine
C-H Out-of-Plane ]
900 - 690 Strong Substituted Benzene

Bending

Table 3: *H NMR Spectroscopic Data (Predicted)

Published, fully assigned *H NMR data for Disperse Orange 3 is scarce. The following table
provides predicted chemical shifts (d) in ppm relative to TMS. These predictions are based on
the known spectra of the parent molecules, aniline and 4-nitroaniline, and standard substituent
effects in aromatic systems.[9][10][11] The molecule has two distinct aromatic rings, labeled
here as Ring A (aniline moiety) and Ring B (4-nitroaniline moiety).
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] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)

H-2', H-6' (Ring A) 7.8-8.0 Doublet ~9.0
H-3', H-5' (Ring A) 6.8-7.0 Doublet ~9.0
H-2, H-6 (Ring B) 8.2-84 Doublet ~9.2
H-3, H-5 (Ring B) 79-8.1 Doublet ~9.2
-NH:z 4.0-6.0 Broad Singlet N/A

Note: The exact chemical shifts can vary significantly depending on the solvent used (e.qg.,
CDCls vs. DMSO-ds) and concentration.

Experimental Protocols

The following sections detail standardized methodologies for obtaining the spectroscopic data
presented above.

UV-Vis Spectroscopy

This protocol outlines the determination of the absorption spectrum and Amax of Disperse
Orange 3.

e Solution Preparation: Prepare a stock solution of Disperse Orange 3 (e.g., 1xX10~3 M) in a
spectral-grade solvent (e.g., ethanol, methanol, or DMSO). From this stock, prepare a series
of dilutions (e.g., 1x10=% M, 1x10~> M) to ensure the measured absorbance falls within the
linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[12][13]

 Instrument Calibration: Turn on the UV-Vis spectrophotometer and allow the lamp to warm
up for at least 15-20 minutes.

o Blank Measurement: Fill a quartz cuvette with the pure solvent being used for the sample
solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This
corrects for any absorbance from the solvent and the cuvette itself.[13]
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e Sample Measurement: Rinse the cuvette with a small amount of the most dilute sample
solution before filling it. Place the sample cuvette in the spectrophotometer and record the
absorption spectrum over a wavelength range of approximately 250 nm to 700 nm.[14]

o Data Analysis: Identify the wavelength of maximum absorbance (Amax). If performing
guantitative analysis, use the absorbance value at Amax in conjunction with a calibration
curve or the Beer-Lambert law to determine concentration.[15]

FT-IR Spectroscopy

This protocol describes the analysis of solid Disperse Orange 3 using the potassium bromide
(KBr) pellet method.[16][17][18]

o Sample Preparation: Weigh approximately 1-2 mg of dry Disperse Orange 3 powder and
150-200 mg of spectroscopic grade KBr powder.[19] Both materials must be thoroughly dried
to avoid interference from water absorption bands.

e Grinding: Combine the sample and KBr in an agate mortar. Gently grind the mixture with a
pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle
size is crucial to minimize light scattering.

o Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Place
the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several
minutes under vacuum to remove trapped air.[19]

o Pellet Inspection: Carefully release the pressure and extract the die. A successful pellet will
be thin, transparent, or translucent.[1]

o Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect
a background spectrum of the empty sample compartment. Then, acquire the sample
spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm~* over the range of
4000 to 400 cm~1,[4]

» Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm™1).

NMR Spectroscopy
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This protocol details the preparation and analysis of Disperse Orange 3 for *H NMR

spectroscopy.

Sample Preparation: Accurately weigh 5-10 mg of Disperse Orange 3 and dissolve it in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a
clean vial.[20] Ensure the sample is fully dissolved; sonication may be used to aid
dissolution.

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out
any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final
solution height should be approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the
spectrometer's sample changer or manually insert it into the magnet.

Data Acquisition: The spectrometer is first "locked" onto the deuterium signal of the solvent
to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a
process called "shimming" to achieve high-resolution spectra.

Spectrum Recording: Acquire the *H NMR spectrum using appropriate acquisition
parameters (e.g., number of scans, pulse width, and relaxation delay). A standard 1D proton
experiment is typically sufficient.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
calibrated using the residual solvent peak or an internal standard (e.g., TMS). Chemical
shifts are reported in parts per million (ppm).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the complete spectroscopic

characterization of a chemical substance like Disperse Orange 3.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of Disperse Orange 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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